2-({[(Tert-butoxy)carbonyl](methyl)amino}methyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The thiazole ring can interact with biological targets such as enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-N-methyl-L-valine: A valine derivative with similar protecting group chemistry.
tert-Butoxycarbonylaminoethanol: Another compound with a Boc protecting group used in organic synthesis.
Boc-Arg (Boc)2-OH: A derivative used in peptide synthesis.
Uniqueness
2-({(Tert-butoxy)carbonylamino}methyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring and a Boc-protected amine. This combination allows for selective reactions and diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13(4)6-8-12-5-7(18-8)9(14)15/h5H,6H2,1-4H3,(H,14,15) |
InChI Key |
ZUGFUJOOLVMGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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